1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of multiple fused ring systems, including imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties, which are linked through a piperazine ring. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones to form the imidazo[1,2-b]pyridazine core. This is followed by cyclization reactions to introduce the triazolo[4,3-b]pyridazine moiety. The final step involves the coupling of the resulting intermediate with piperazine under suitable conditions, such as refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions, while electrophilic substitution can be facilitated by the presence of electron-donating groups on the ring systems
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of substituted derivatives with various functional groups attached to the ring systems
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity in various biological assays, including antimicrobial and anticancer studies.
Medicine: The compound has been investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor for the treatment of cancer and other diseases.
Industry: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity. This leads to the disruption of key signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to selectively inhibit certain kinases makes it a promising candidate for targeted therapy .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have been studied for their kinase inhibitory activity.
Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo[4,3-b]pyridazine core and have shown potential in various biological assays.
Uniqueness: 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to the presence of both imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties linked through a piperazine ring. This unique structural feature enhances its binding affinity and selectivity towards specific molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H15N9 |
---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H15N9/c1-3-14(19-23-6-5-16-12(1)23)21-7-9-22(10-8-21)15-4-2-13-18-17-11-24(13)20-15/h1-6,11H,7-10H2 |
InChI Key |
MNWLCTNIFUXNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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